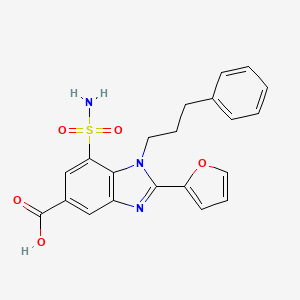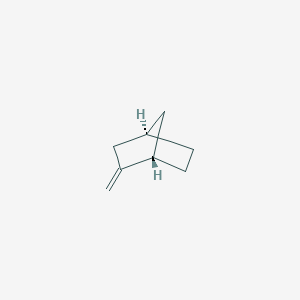
N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazolidinyl urea is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its ability to inhibit the growth of bacteria, yeast, and mold, thereby extending the shelf life of various formulations. Diazolidinyl urea is chemically related to imidazolidinyl urea and acts as a formaldehyde releaser .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods: In industrial settings, the production of diazolidinyl urea involves treating allantoin with 37% formaldehyde and 10% sodium hydroxide. The mixture is heated to facilitate the reaction, and the resulting product is neutralized and purified .
Análisis De Reacciones Químicas
Types of Reactions: Diazolidinyl urea primarily undergoes hydrolysis, releasing formaldehyde over time. This slow release of formaldehyde is what provides its antimicrobial properties .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, diazolidinyl urea hydrolyzes to release formaldehyde.
Reaction with Proteins: The released formaldehyde can react with proteins, leading to cross-linking and denaturation.
Major Products Formed: The major product formed from the hydrolysis of diazolidinyl urea is formaldehyde, which acts as a bactericidal agent .
Aplicaciones Científicas De Investigación
Diazolidinyl urea has a broad range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples and reagents.
Medicine: Incorporated into pharmaceutical preparations to ensure the stability and safety of products.
Industry: Widely used in cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents
Mecanismo De Acción
Diazolidinyl urea exerts its antimicrobial effects by slowly releasing formaldehyde, which is a known antimicrobial agent. The formaldehyde released from diazolidinyl urea reacts with microbial proteins, leading to their denaturation and subsequent inhibition of microbial growth .
Comparación Con Compuestos Similares
Imidazolidinyl Urea: Chemically related to diazolidinyl urea and used in similar applications as a preservative.
DMDM Hydantoin: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
Quaternium-15: A formaldehyde-releasing compound used as a preservative in various formulations.
Uniqueness: Diazolidinyl urea is unique in its ability to release formaldehyde slowly over time, providing long-lasting antimicrobial protection. Its effectiveness against a broad spectrum of microorganisms and compatibility with various cosmetic ingredients make it a valuable preservative in the industry .
Propiedades
Número CAS |
913083-75-7 |
|---|---|
Fórmula molecular |
C8H14N4O7 |
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
1-[3,4-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C8H14N4O7/c13-1-8(11(3-15)6(18)9-2-14)5(17)10-7(19)12(8)4-16/h13-16H,1-4H2,(H,9,18)(H,10,17,19) |
Clave InChI |
CHUZDWOCSGISNS-UHFFFAOYSA-N |
SMILES canónico |
C(C1(C(=O)NC(=O)N1CO)N(CO)C(=O)NCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















